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g-Melanotropin

Cat. No.: B12044970
M. Wt: 1570.8 g/mol
InChI Key: GZWUQPQBOGLSIM-VOOUCTBASA-N
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Description

Historical Perspectives on Melanotropin Discovery and Characterization

The journey to understanding melanotropins began with early 20th-century investigations into pituitary gland function. nih.gov Researchers observed that pituitary extracts could induce skin darkening in amphibians, a phenomenon attributed to the dispersion of melanin (B1238610) granules within melanocytes. bionity.com This led to the isolation and characterization of the melanocyte-stimulating hormones (MSHs), also known as melanotropins or intermedins. wikipedia.org

Initially, research focused on α-MSH and β-MSH due to their potent effects on pigmentation. acs.org The discovery of g-MSH came later, as techniques for protein sequencing and molecular cloning advanced. In 1979, the full amino acid sequence of the bovine POMC precursor protein was elucidated, revealing the presence of a third MSH sequence, which was named g-melanotropin. nih.gov Subsequent research led to the isolation and characterization of this compound from human pituitary glands. nih.gov

Classification within the Proopiomelanocortin (POMC) Peptide Family

This compound is one of several biologically active peptides derived from the post-translational processing of the proopiomelanocortin (POMC) precursor protein. wikipedia.org The POMC gene encodes this large polypeptide, which is cleaved by prohormone convertases into various smaller peptides, each with distinct physiological functions. wikipedia.orgroyalsocietypublishing.org

The processing of POMC is tissue-specific. In the anterior pituitary, it is primarily cleaved to produce adrenocorticotropic hormone (ACTH) and β-lipotropin. researchgate.net In the intermediate lobe of the pituitary, hypothalamus, and skin, further processing of ACTH yields α-MSH, while β-lipotropin is cleaved to produce β-MSH and β-endorphin. nih.gov this compound is derived from the N-terminal region of the POMC precursor. nih.gov

The family of peptides derived from POMC includes:

Adrenocorticotropic hormone (ACTH)

α-Melanocyte-stimulating hormone (α-MSH)

β-Melanocyte-stimulating hormone (β-MSH)

g-Melanocyte-stimulating hormone (g-MSH)

β-Endorphin

Lipotropins (β-LPH and γ-LPH) wikipedia.org

α-Melanocyte-Stimulating Hormone (α-MSH): This 13-amino acid peptide is derived from the central part of the POMC precursor and is identical to the first 13 amino acids of ACTH. wikipedia.org It is a potent agonist for the melanocortin 1 receptor (MC1R), which is primarily responsible for skin pigmentation. frontiersin.orgwikipedia.org It also plays significant roles in appetite suppression and sexual function through its action on MC4R. wikipedia.org

β-Melanocyte-Stimulating Hormone (β-MSH): In humans, β-MSH is a 22-amino acid peptide derived from the C-terminal region of β-lipotropin. mdpi.com It is an agonist for MC1R, MC3R, and MC4R. mdpi.com

g-Melanocyte-Stimulating Hormone (g-MSH): This peptide is derived from the N-terminal fragment of POMC. nih.gov Unlike α-MSH and β-MSH, it shows a higher affinity for the melanocortin 3 receptor (MC3R). frontiersin.orgpharmaceutical-networking.com Studies have shown that γ-MSH has a weaker effect on pigmentation compared to α-MSH. nih.gov

The distinct receptor affinities of these peptides suggest they mediate different physiological effects. nih.gov For instance, γ-MSH's preference for MC3R points to its involvement in metabolic regulation and cardiovascular function. pharmaceutical-networking.commedlineplus.gov

Table 1: Comparison of Melanocyte-Stimulating Hormones

Feature α-MSH β-MSH g-MSH
Amino Acid Length (Human) 13 22 11 (γ1-MSH), 12 (γ2-MSH)
Origin from POMC Cleavage product of ACTH Cleavage product of β-lipotropin N-terminal region of POMC
Primary Receptor Affinity MC1R, MC4R, MC5R frontiersin.org MC1R, MC3R, MC4R mdpi.com MC3R frontiersin.orgpharmaceutical-networking.com
Primary Functions Pigmentation, appetite suppression, sexual function wikipedia.org Energy homeostasis, pigmentation medlineplus.gov Metabolic regulation, cardiovascular function pharmaceutical-networking.commedlineplus.gov

Overview of the Melanocortin System and its Physiological Significance

The melanocortin system is a complex signaling network that consists of the melanocortin peptides (the agonists), five distinct G protein-coupled receptors (MC1R to MC5R), and endogenous antagonists (agouti signaling protein and agouti-related protein). oup.comnih.gov This system is integral to maintaining homeostasis and regulates a diverse range of physiological functions. nih.gov

The physiological significance of the melanocortin system includes:

Energy Homeostasis: The central melanocortin system, particularly through MC3R and MC4R in the brain, is a critical regulator of food intake and energy expenditure. nih.gov Melanocortin signaling generally suppresses appetite. nih.gov

Pigmentation: Activation of MC1R on melanocytes by MSH peptides stimulates the production of melanin, the pigment responsible for skin and hair color. wikipedia.org

Adrenal Function: ACTH, a key melanocortin, stimulates the adrenal cortex to produce glucocorticoids by activating MC2R. medlineplus.gov

Inflammation and Immune Modulation: Melanocortins have potent anti-inflammatory properties, primarily mediated through MC1R and MC3R. wikipedia.org

Sexual Function: Central melanocortin pathways, particularly involving MC4R, are implicated in sexual arousal and function. wikipedia.org

Exocrine Gland Function: MC5R is highly expressed in exocrine glands and plays a role in their function. wikipedia.org

Cardiovascular Regulation: The melanocortin system is involved in the regulation of blood pressure and heart rate. nih.gov

The multifaceted nature of the melanocortin system underscores its importance in a wide range of physiological and pathological processes.

Table 2: Melanocortin Receptors and Their Primary Functions

Receptor Primary Location(s) Primary Agonist(s) Key Physiological Functions
MC1R Melanocytes, immune cells wikipedia.org α-MSH, ACTH Pigmentation, inflammation wikipedia.org
MC2R Adrenal cortex wikipedia.org ACTH Steroidogenesis wikipedia.org
MC3R Brain, gut, kidney pharmaceutical-networking.com γ-MSH, ACTH, α-MSH, β-MSH Energy homeostasis, inflammation royalsocietypublishing.orgoup.com
MC4R Brain wikipedia.org α-MSH, β-MSH, ACTH Energy homeostasis, sexual function wikipedia.org
MC5R Exocrine glands, skin, adrenal glands wikipedia.org α-MSH, ACTH Exocrine gland function wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H99N21O16S B12044970 g-Melanotropin

Properties

Molecular Formula

C74H99N21O16S

Molecular Weight

1570.8 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C74H99N21O16S/c1-41(2)62(95-63(102)49(75)30-44-22-24-47(96)25-23-44)72(111)90-53(26-29-112-3)64(103)84-38-59(97)87-57(34-46-37-80-40-86-46)70(109)92-55(32-43-16-8-5-9-17-43)68(107)88-52(21-13-28-82-74(78)79)67(106)93-56(33-45-36-83-50-19-11-10-18-48(45)50)69(108)94-58(35-60(98)99)71(110)89-51(20-12-27-81-73(76)77)66(105)91-54(65(104)85-39-61(100)101)31-42-14-6-4-7-15-42/h4-11,14-19,22-25,36-37,40-41,49,51-58,62,83,96H,12-13,20-21,26-35,38-39,75H2,1-3H3,(H,80,86)(H,84,103)(H,85,104)(H,87,97)(H,88,107)(H,89,110)(H,90,111)(H,91,105)(H,92,109)(H,93,106)(H,94,108)(H,95,102)(H,98,99)(H,100,101)(H4,76,77,81)(H4,78,79,82)/t49-,51-,52-,53-,54-,55-,56-,57-,58-,62-/m0/s1

InChI Key

GZWUQPQBOGLSIM-VOOUCTBASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)N

Origin of Product

United States

Biosynthesis and Post Translational Processing of G Melanotropin

Proopiomelanocortin (POMC) as the Precursor

Gamma-melanotropin originates from a large precursor polypeptide known as proopiomelanocortin (POMC). bioscientifica.commedlineplus.gov This prohormone is the common source for all melanocyte-stimulating hormones (α-MSH, β-MSH, and γ-MSH), as well as Adrenocorticotropic hormone (ACTH) and β-endorphin. bioscientifica.com The gene encoding POMC is expressed in various tissues, including the corticotrophs and melanotrophs of the pituitary gland, neurons in the arcuate nucleus of the hypothalamus, skin cells, and the immune system. bioscientifica.com

The structure of the POMC prohormone is organized into distinct domains, each containing the sequence for one or more bioactive peptides. The sequence for γ-MSH is located within the N-terminal region of the POMC molecule. bioscientifica.comnih.gov This N-terminal fragment is often referred to as N-terminal proopiocortin (N-POC) or pro-γ-MSH. bioscientifica.comoup.com The generation of the final, active γ-MSH peptide requires this precursor to undergo extensive post-translational processing.

Tissue-Specific Proteolytic Cleavage Pathways

The processing of the POMC prohormone is not uniform across all tissues; it is a highly regulated, tissue-specific process that results in different profiles of peptide hormones. nih.govnih.gov This specificity is primarily determined by the presence and activity of a class of enzymes known as prohormone convertases (PCs). nih.govnih.gov

In the anterior lobe of the pituitary gland (pars distalis), the primary enzyme present is prohormone convertase 1 (PC1). nih.gov Here, POMC is cleaved to produce ACTH, β-lipotropin (β-LPH), and the N-terminal fragment containing the γ-MSH sequence (pro-γ-MSH). nih.gov However, further processing of this N-terminal fragment is limited in this tissue. nih.gov

In contrast, the intermediate lobe of the pituitary (pars intermedia) and the hypothalamus express both PC1 and a second enzyme, prohormone convertase 2 (PC2). nih.govnih.gov The presence of both convertases allows for a more extensive series of cleavages, leading to the production of smaller peptides, including γ-MSH. nih.govnih.gov This differential enzymatic activity ensures that the right peptides are produced in the tissues where their functions are required. For instance, studies have shown that a high-sodium diet can increase POMC mRNA levels in the neurointermediate lobe of the pituitary, suggesting a preferential processing pathway toward γ-MSH to participate in body fluid homeostasis. ahajournals.org

The liberation of γ-MSH from its precursor is a multi-step process orchestrated by prohormone convertases that recognize and cleave at specific pairs of basic amino acid residues (like Lys-Arg or Arg-Arg) within the POMC sequence.

Action of PC1: The initial cleavage of the POMC prohormone is carried out by PC1. This enzyme makes cuts that separate the major domains of the precursor, yielding proACTH (which contains the N-POC, joining peptide, and ACTH sequences) and β-lipotropin. bioscientifica.comoup.com PC1 then further cleaves proACTH to release the N-POC fragment, which is the direct precursor to γ-MSH. bioscientifica.comoup.com

Action of PC2: The final step in generating γ-MSH involves the action of PC2. nih.gov This enzyme is responsible for cleaving the N-POC fragment at dibasic sites that flank the γ-MSH sequence. nih.govnih.gov This cleavage releases the active γ-MSH peptide. nih.govnih.gov Specifically, in tissues where PC2 is active, pro-γ-MSH can be processed to yield γ-MSH and another peptide known as adrenal mitogenic hormone (AMH). nih.gov The peptide γ3-MSH, a specific form of γ-melanotropin, is also processed from the N-POC fragment by the PC2 enzyme. nih.gov

Intracellular Trafficking and Secretory Pathways

The journey of γ-MSH from gene transcription to secretion is a highly organized process involving several cellular compartments.

Following its synthesis on ribosomes, the POMC precursor protein is directed into the endoplasmic reticulum and subsequently transported to the trans-Golgi Network (TGN). oup.com It is within the TGN that the sorting of POMC into the regulated secretory pathway begins, and some initial proteolytic cleavage by PC1 may occur. oup.com

From the TGN, the POMC fragments, including the N-POC precursor of γ-MSH, are packaged into specialized vesicles called dense-core secretory granules. oup.com It is within the acidic environment of these granules that the prohormone convertases, particularly PC2, become fully activated. oup.com This leads to the final proteolytic processing events that generate the mature, bioactive γ-MSH peptide. oup.com These granules then serve as storage reservoirs for the newly synthesized peptides, moving to the cell periphery where they await a specific physiological signal. Upon stimulation, the granules fuse with the cell membrane and release their contents, including γ-MSH, into the extracellular space or bloodstream through a process called exocytosis.

Post-Translational Modifications and their Impact on γ-Melanotropin Structure and Function

While other POMC-derived peptides like α-MSH undergo significant post-translational modifications (PTMs) such as N-acetylation and C-terminal amidation, which are critical for their biological activity, γ-MSH appears to be less commonly modified in this manner. nih.govnih.gov

The larger precursor fragment, pro-γ-MSH, is known to be a glycoprotein, meaning it has carbohydrate chains attached. nih.gov A study in amphibians identified their form of γ3-melanotropin as a glycopeptide with melanotropic activity, though it is structurally distinct from its mammalian counterparts. nih.gov

The functional significance of PTMs can also be inferred from evolutionary variations. For example, the POMC gene in snakes contains a mutation in the core amino acid sequence (His-Phe-Arg-Trp) that is essential for the activity of other melanocortins. nih.gov This suggests that in this species, the γ-MSH sequence may not be processed into a functional hormone, highlighting the importance of the primary amino acid structure. nih.gov However, for mammalian γ-MSH, major modifications beyond proteolytic cleavage are not well-documented, and its activity is primarily determined by its core amino acid sequence. nih.govfrontiersin.org

Melanocortin Receptor Interactions and Specificity of G Melanotropin

Melanocortin Receptor Subtypes (MC1R, MC3R, MC4R, MC5R)

The five melanocortin receptor subtypes are integral membrane proteins belonging to the G protein-coupled receptor (GPCR) superfamily nih.gov. They are activated by melanocortin peptides, primarily signaling through intracellular cyclic adenosine (B11128) monophosphate (cAMP) pathways nih.gov.

Melanocortin Receptor 1 (MC1R): Primarily expressed in melanocytes, MC1R is crucial for regulating pigmentation by stimulating melanin (B1238610) production nih.govfrontiersin.orgbachem.comnih.gov. It is also found on various immune cells, where it may mediate anti-inflammatory effects frontiersin.orgbachem.comfrontiersin.org.

Melanocortin Receptor 3 (MC3R): Predominantly expressed in the central nervous system (CNS), particularly in the hypothalamus, MC3R is significantly involved in regulating energy homeostasis, appetite, and metabolism nih.govbioscientifica.comfrontiersin.orgmdpi.com. It also has peripheral roles in the gut and kidney bachem.comfrontiersin.orgmdpi.com.

Melanocortin Receptor 4 (MC4R): Also highly expressed in the CNS, especially the hypothalamus, MC4R is a key regulator of energy balance, feeding behavior, and sexual function nih.govbioscientifica.comfrontiersin.org. Pathogenic mutations in MC4R are the most common genetic cause of obesity mdpi.com.

Melanocortin Receptor 5 (MC5R): Found in various peripheral tissues, MC5R is implicated in exocrine gland function, notably sebaceous gland secretion rxlist.comnih.govfrontiersin.org. It also has roles in immune responses and has been noted to have similar ligand recognition affinities as MC1R and MC4R frontiersin.org.

g-Melanotropin Binding Affinity and Selectivity for Melanocortin Receptors

This compound, as a form of γ-MSH, exhibits a distinct binding profile across the melanocortin receptor family. While it can interact with multiple MCR subtypes, its affinity is not uniform.

MC1R: this compound demonstrates lower binding affinity for MC1R compared to α-MSH and ACTH nih.gov.

MC3R: this compound is considered to have its highest affinity for MC3R, and it is often regarded as the natural ligand for this receptor subtype nih.govmdpi.combachem.comfrontiersin.orgmdpi.comkarger.com. Studies indicate that γ-MSH can be over 50-fold more selective for MC3R than for MC4R mdpi.com.

MC4R: this compound binds to MC4R with lower affinity compared to α-MSH nih.govmdpi.comfrontiersin.orgjneurosci.org.

MC5R: Similar to MC4R, this compound exhibits lower binding affinity for MC5R compared to other melanocortins like α-MSH nih.govmdpi.combachem.com.

Table 1: Relative Binding Affinity of this compound to Melanocortin Receptors

Receptor SubtypeRelative Binding Affinity of this compound
MC1RLower
MC3RHighest
MC4RLower
MC5RLower

Comparative Analysis with Other POMC-Derived Ligands (e.g., ACTH, α-MSH)

Comparing this compound with other POMC-derived peptides like α-MSH and ACTH reveals significant differences in their receptor interaction profiles.

α-MSH: α-MSH exhibits high affinity for MC1R, MC4R, and MC5R, with moderate affinity for MC3R nih.govmdpi.combachem.comfrontiersin.org. It is considered the most important melanotropin for regulating feeding behavior and energy expenditure via MC4R mdpi.com. For MC1R, α-MSH and ACTH show similar high affinities nih.gov.

ACTH: ACTH is highly specific for MC2R, which is primarily involved in steroidogenesis rxlist.combioscientifica.comresearchgate.netguidetopharmacology.orgwikipedia.org. While ACTH can activate other MCR subtypes (MC1R-MC5R), its affinity for these is generally lower than that of α-MSH or γ-MSH for their preferred receptors mdpi.comfrontiersin.org. For MC1R, ACTH shows similar high affinity as α-MSH nih.govfrontiersin.org.

Table 2: Comparative Binding Affinities of POMC-Derived Ligands to Melanocortin Receptors

LigandMC1RMC3RMC4RMC5RMC2R
This compound LowerHighestLowerLowerLow affinity
α-MSH HighModerateHighHighLow
ACTH HighLowLowLowSpecific

Note: Affinities are presented in relative terms based on available literature. MC2R is primarily activated by ACTH.

Structural Determinants of Receptor Recognition and Ligand Efficacy

The interaction between melanocortins and their receptors is governed by specific structural features within both the ligands and the receptors. A critical element for melanocortin binding and activation is the conserved tetrapeptide sequence His-Phe-Arg-Trp (HFRW) , often referred to as the "core sequence" nih.govnih.govbiorxiv.orgnih.govresearchgate.net. This motif is essential for receptor binding and efficacy across multiple MCR subtypes nih.govnih.gov.

HFRW Motif: This conserved sequence within melanocortins, including this compound, is a primary determinant for binding to the orthosteric site of MCRs nih.govnih.govresearchgate.net. While this core sequence is shared, subtle differences in the flanking amino acids and the C-terminal regions contribute to subtype selectivity. For γ-MSH, the C-terminal portion has been suggested to occupy an MC3R-specific binding groove, conferring selectivity for this receptor researchgate.net.

Calcium Ion Cofactor: Crystal structures have revealed that calcium ions play a crucial role as cofactors in ligand binding to melanocortin receptors, particularly MC3R and MC5R biorxiv.orgnih.govmdpi.com. Calcium ions are coordinated by negatively charged amino acid residues within the receptor, such as the EDD motif in transmembrane helices (TM2 and TM3), and help stabilize the ligand-receptor complex biorxiv.orgnih.gov.

Specific Receptor Residues: Key receptor residues, including Aspartic acid (D) and Glutamic acid (E) in TM helices, and aromatic residues like Phenylalanine (F), Histidine (H), and Tryptophan (W), are vital for forming specific interactions within the ligand-binding pocket biorxiv.orgnih.gov. For example, residues E1002.60, D1223.25, D1263.29, and F2616.51 in MC4R are critical for MSH orthosteric binding nih.gov.

The HFRW motif is the most prominent conserved sequence in melanocortin peptides, including this compound, and is fundamental for their interaction with MCRs nih.govnih.govnih.gov. This conserved motif is necessary for binding and stimulation of melanocortin receptors ut.ee.

Allosteric modulators are molecules that bind to a site on the receptor distinct from the orthosteric (agonist/antagonist) binding site, thereby altering the receptor's response to its primary ligand ut.eenih.govacs.org. While this compound primarily acts as an orthosteric ligand by binding to the active site, the melanocortin receptor system is known to be subject to allosteric regulation. For instance, some synthetic ligands have been designed to act as positive allosteric modulators (PAMs) of MC4R, enhancing the receptor's response to orthosteric agonists or stabilizing its active conformation nih.govacs.org. The potential for this compound's interactions to be allosterically modulated by other endogenous or exogenous factors is an area of ongoing research.

Receptor Desensitization and Internalization Mechanisms

Prolonged or high-level stimulation of melanocortin receptors by agonists, including this compound, can lead to desensitization and internalization. These processes are crucial for regulating cellular responsiveness and preventing overstimulation.

Desensitization: Following agonist binding, receptors can become desensitized, leading to a reduced cellular response. This can occur through mechanisms involving phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent uncoupling from G proteins frontiersin.orgmdpi.com. For MC4R, desensitization involves the retention of the receptor in intracellular compartments and routing to lysosomes, rather than recycling to the plasma membrane researchgate.netbioscientifica.com.

Internalization: Receptor internalization is a key mechanism for desensitization and signal termination. Upon agonist binding, receptors can be recruited by proteins like β-arrestins and undergo clathrin-dependent endocytosis frontiersin.orgmdpi.comresearchgate.netoup.com. For MC4R, specific phosphorylation sites on the C-terminal tail (e.g., Thr312, Ser329/330) are implicated in the recruitment of β-arrestin and subsequent internalization, a process dependent on dynamin mdpi.comoup.com.

Compound List

this compound (γ-MSH)

α-Melanotropin (α-MSH)

Adrenocorticotropic Hormone (ACTH)

Pro-opiomelanocortin (POMC)

Melanocortin Receptor 1 (MC1R)

Melanocortin Receptor 2 (MC2R)

Melanocortin Receptor 3 (MC3R)

Melanocortin Receptor 4 (MC4R)

Melanocortin Receptor 5 (MC5R)

Intracellular Signal Transduction Pathways Activated by G Melanotropin

G Protein Coupling Mechanisms (Gs, Gi/o, Gq)

Melanocortin receptors (MCRs), the primary targets of g-Melanotropin, are known to couple with various classes of heterotrimeric G proteins, including Gs, Gi/o, and Gq, depending on the specific receptor subtype and cellular context [5, 6, 7, 10, 11, 15, 16, 19, 23, 24, 25]. This differential coupling allows this compound to elicit a diverse range of downstream cellular responses.

Gs Coupling: The activation of melanocortin receptors, particularly MC1R, MC3R, MC4R, and MC5R, by this compound frequently leads to the activation of the Gs protein. Activated Gsα then stimulates the enzyme adenylyl cyclase, thereby increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) [5, 6, 7, 10, 11, 15, 19, 23, 24, 25].

Gi/o Coupling: While less commonly emphasized for canonical MSH signaling compared to Gs, certain MCR subtypes or specific cellular environments may facilitate coupling to Gi/o proteins. Activation of Gi/o can lead to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels, or modulate other effectors such as ion channels [5, 6, 7, 10, 11, 15, 19, 23, 24, 25].

Gq Coupling: Some melanocortin receptors, or specific signaling states, can also engage Gq proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) [10, 15, 23, 24]. IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

The specific G protein coupling profile is a critical determinant of the subsequent signaling events and the cellular outcome of this compound stimulation.

Table 4.1: G Protein Coupling Profiles of this compound-Activated Receptors

G Protein FamilyPrimary Receptor CouplingDownstream Effector(s)Reported Effect by this compoundKey References
Gs MC1R, MC3R, MC4R, MC5RAdenylyl Cyclase (AC)Activation, Increased cAMP[5, 6, 7, 10, 11, 15, 19, 23, 24, 25]
Gi/o MC1R, MC3R, MC4R, MC5RAdenylyl cyclase (inhibition), Ion channelsInhibition (potential), Modulation[5, 6, 7, 10, 11, 15, 19, 23, 24, 25]
Gq MC1R, MC3R, MC4R, MC5RPhospholipase C (PLC)Activation, IP3/DAG production[10, 15, 23, 24]

Adenylyl Cyclase/cAMP/PKA Pathway Activation

The most consistently reported signaling pathway activated by this compound, primarily through Gs-coupled melanocortin receptors, is the adenylyl cyclase (AC)/cAMP/protein kinase A (PKA) cascade [5, 6, 7, 10, 11, 15, 19, 23, 24, 25, 26].

Upon binding of this compound to its cognate receptor, the activated receptor facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein. The activated Gsα-GTP subunit then dissociates from the βγ-subunits and interacts with adenylyl cyclase. This interaction stimulates the enzymatic activity of adenylyl cyclase, leading to the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).

Elevated intracellular cAMP levels act as a second messenger, binding to the regulatory subunits of protein kinase A (PKA). This binding causes a conformational change that releases the active catalytic subunits of PKA. The activated PKA then phosphorylates a wide array of downstream target proteins, including transcription factors, enzymes, and ion channels, thereby modulating various cellular processes such as gene expression, metabolism, and cell growth [5, 6, 7, 10, 11, 15, 19, 23, 24, 25, 26].

Table 4.2: Adenylyl Cyclase/cAMP/PKA Pathway Activation by this compound

Signaling ComponentThis compound EffectPrimary MechanismDownstream KinaseKey Cellular Outcomes (Examples)Key References
Receptor Activation BindingConformational changeN/AG protein recruitment and activation[5, 6, 7, 10, 11, 15, 19, 23, 24, 25]
Gs Protein ActivationGDP/GTP exchange on GsαN/AStimulation of Adenylyl Cyclase[5, 6, 7, 10, 11, 15, 19, 23, 24, 25]
Adenylyl Cyclase (AC) StimulationCatalysis of ATP to cAMPcAMPIncreased intracellular cAMP levels[5, 6, 7, 10, 11, 15, 19, 23, 24, 25, 26]
cAMP Increased levelsSecond messenger binding to PKA regulatory subunitsPKAPKA activation, phosphorylation of target proteins[5, 6, 7, 10, 11, 15, 19, 23, 24, 25, 26]
Protein Kinase A (PKA) ActivationRelease of catalytic subunitsTarget ProteinsPhosphorylation of transcription factors, enzymes, ion channels[5, 6, 7, 10, 11, 15, 19, 23, 24, 25, 26]

Modulation of Other Signaling Cascades

Beyond the canonical cAMP pathway, this compound signaling can also influence other critical intracellular cascades, demonstrating pleiotropic effects.

MAPK (ERK1/2, JNK) Pathways

This compound has been shown to modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK) [5, 7, 10, 15, 23, 24, 25]. This modulation can occur through various mechanisms, including cross-talk with the cAMP pathway or via direct activation by G protein subunits or receptor scaffolding.

Activation of the ERK1/2 pathway, often associated with cell proliferation and differentiation, can be triggered by this compound, potentially downstream of Gs-mediated cAMP increase or through G protein βγ subunits. Similarly, JNK pathways, typically involved in stress responses and apoptosis, can also be influenced by this compound signaling. These MAPK pathways ultimately regulate transcription factors that control gene expression, contributing to diverse cellular responses.

Table 4.3.1: Modulation of MAPK Pathways by this compound

MAPK PathwayThis compound EffectUpstream Activator(s) (Potential)Key Downstream Effect(s) (Examples)Key References
ERK1/2 ActivationGsα, Gβγ, cAMP, receptor tyrosine kinasesPhosphorylation of transcription factors (e.g., Elk-1, c-Fos), cell proliferation, differentiation[5, 7, 10, 15, 23, 24, 25]
JNK Activation/ModulationG protein subunits, stress signalsPhosphorylation of transcription factors (e.g., c-Jun), apoptosis, inflammatory responses[5, 7, 10, 15, 23, 24, 25]

Calcium (Ca2+) and Phosphoinositide Metabolism

Activation of Gq-coupled melanocortin receptors by this compound leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) [10, 15, 23, 24]. This enzymatic activity generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular free Ca2+ concentration can activate numerous Ca2+-dependent enzymes and signaling molecules. Concurrently, DAG remains in the plasma membrane and, along with Ca2+, activates protein kinase C (PKC). The interplay between Ca2+ signaling and phosphoinositide metabolism is crucial for many cellular responses, including gene expression and cellular activation.

Table 4.3.2: Effects of this compound on Calcium and Phosphoinositide Metabolism

Signaling Molecule/ProcessThis compound EffectPrimary MechanismCellular Consequence (Examples)Key References
PIP2 HydrolysisPLC activationGeneration of IP3 and DAG[10, 15, 23, 24]
Phospholipase C (PLC) ActivationGq protein couplingCatalysis of PIP2 hydrolysis[10, 15, 23, 24]
IP3 Increased productionPLC activityBinding to IP3 receptors on ER, Ca2+ release from intracellular stores[10, 15, 23, 24]
Intracellular Ca2+ Increased levelsIP3-mediated release from ER, potentially Ca2+ influxActivation of Ca2+-dependent enzymes (e.g., CaMKII), PKC activation[10, 15, 23, 24]

PKC and PI3K Pathways

The signaling cascades involving Protein Kinase C (PKC) and Phosphoinositide 3-Kinase (PI3K) are also modulated by this compound [7, 10, 15, 23, 24].

PKC activation is often a downstream consequence of Gq-mediated signaling, where DAG generated by PLC activity recruits and activates PKC isoforms at the cell membrane. Activated PKC then phosphorylates a broad range of substrates, influencing cellular processes such as cell growth, differentiation, and immune responses.

The PI3K pathway can be activated by this compound through various mechanisms, potentially involving G protein βγ subunits or cross-talk with other receptor types. PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins containing pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B). Activation of the PI3K/Akt pathway is critical for cell survival, growth, and metabolism.

Table 4.3.3: Modulation of PKC and PI3K Pathways by this compound

Kinase PathwayThis compound EffectUpstream Activator(s) (Potential)Key Downstream Effect(s) (Examples)Key References
PKC ActivationDAG, Ca2+Phosphorylation of transcription factors, cytoskeletal proteins, enzymes; cell proliferation, differentiation[7, 10, 15, 23, 24]
PI3K ActivationGβγ subunits, receptor tyrosine kinasesPhosphorylation of PIP2 to PIP3, activation of Akt/mTOR pathway; cell survival, growth, metabolism[7, 10, 15, 23, 24]

G Protein-Independent Signaling Mechanisms

While the primary signaling of this compound is mediated through GPCRs and their associated G proteins, evidence suggests that some cellular effects might also occur through G protein-independent pathways [7, 10]. These mechanisms could involve direct interactions of the receptor or the ligand with other cellular proteins, such as scaffolding proteins or enzymes, leading to signal transduction without the involvement of heterotrimeric G proteins.

Such pathways might contribute to the fine-tuning of cellular responses or mediate specific effects not fully explained by canonical G protein signaling. For instance, receptors can act as scaffolds for other signaling molecules, facilitating signal amplification or integration. Further research is ongoing to fully elucidate the extent and nature of these G protein-independent signaling events initiated by this compound.

Table 4.4: Potential G Protein-Independent Signaling Mechanisms of this compound

Potential MechanismThis compound EffectDirect Effector(s) (Hypothesized)Cellular Outcome (Examples)Key References
Receptor as a Scaffold Activation/ModulationNon-GPCR proteins, signaling complexesSignal integration, recruitment of downstream effectors[7, 10]
Direct Ligand Interaction Activation/ModulationIntracellular proteins, enzymesNovel signaling cascades, ligand-specific cellular responses[7, 10]

Physiological Roles and Mechanisms of G Melanotropin in Animal Models

Central Nervous System (CNS) Actions

Gamma-melanotropin (γ-MSH), a peptide derived from the pro-opiomelanocortin (POMC) precursor, plays a significant role in the central regulation of various physiological processes. Its actions are primarily mediated through melanocortin receptors (MCs) located throughout the central nervous system, particularly within the hypothalamus.

The hypothalamus is a critical brain region for integrating peripheral signals about energy status and orchestrating appropriate responses to maintain energy homeostasis. The melanocortin system, including γ-MSH, is a key player in this regulatory network.

While the melanocortin system is broadly associated with suppressing food intake, largely through the actions of alpha-melanocyte-stimulating hormone (α-MSH) at the melanocortin-4 receptor (MC4R), γ-MSH and its preferential receptor, the melanocortin-3 receptor (MC3R), exhibit a more complex role. nih.gov

Intriguingly, studies using a potent and selective MC3R agonist, D-Trp8-γ-MSH, have demonstrated a stimulation of food intake in mice. nih.gov This effect is contrary to the well-established anorexic effects of non-selective melanocortin agonists like Melanotan II (MTII), which activate both MC3R and MC4R. nih.govresearchgate.net The orexigenic (appetite-stimulating) effect of the selective MC3R agonist was observed at low doses, whereas higher doses led to a reduction in food intake, likely due to "spillover" activation of the MC4R. nih.gov This suggests that the MC4R's anorexic effect is dominant when both receptors are stimulated. nih.gov

Table 1: Effect of Peripheral D-Trp8-γ-MSH Injection on Cumulative Food Intake in Mice Interactive data table based on research findings.

Dose (mcg) Cumulative Food Intake at 4h (grams, mean) Significance (vs. Saline)
Saline ~0.15 -
0.005 ~0.18 Not Significant
0.05 ~0.20 Not Significant
0.5 ~0.25 Not Significant
5 ~0.45 p < 0.05
50 ~0.10 Not Significant
500 ~0.08 Not Significant

Data adapted from studies on satiated wild-type mice, illustrating a significant, dose-dependent increase in food intake at a specific dose, with higher doses showing a trend toward intake suppression. nih.gov

The central melanocortin system is a critical regulator of energy expenditure. nih.gov Activation of melanocortin pathways, particularly through the MC4R, is known to increase energy expenditure and thermogenesis, partly through effects on the sympathetic nervous system. nih.govnih.gov While much of the research has focused on α-MSH and MC4R signaling, the MC3R also contributes to energy homeostasis. researchgate.net

The regulation of energy balance by γ-MSH and the melanocortin system involves a complex interplay with other neuropeptidergic systems in the hypothalamus. The most well-characterized interaction is with the orexigenic neurons that co-express Agouti-related peptide (AgRP) and Neuropeptide Y (NPY).

POMC and AgRP Neurons: POMC neurons, the source of γ-MSH and other melanocortins, and AgRP neurons exert opposing effects on energy balance. AgRP acts as an inverse agonist/antagonist at both MC3R and MC4R, blocking the effects of MSH peptides and potently stimulating food intake. umich.edu The MC3R is expressed on both POMC and AgRP neurons. nih.gov The hypothesis that MC3R functions as an inhibitory autoreceptor on POMC neurons suggests that γ-MSH can modulate its own system's output. nih.gov Furthermore, the MC3R on AgRP neurons is thought to tonically suppress feeding circuits by regulating the release of the inhibitory neurotransmitter GABA. jci.org

Corticotropin-Releasing Hormone (CRH): The anorectic effects of melanocortins appear to be at least partially mediated by the CRH system. The MC4R is co-expressed in a subset of CRH neurons in the paraventricular nucleus (PVN) of the hypothalamus. nih.gov Central administration of melanocortin agonists stimulates CRH gene transcription and activates the hypothalamic-pituitary-adrenal (HPA) axis. nih.govresearchgate.net Antagonizing CRH receptors can attenuate the appetite-suppressing effects of melanocortin agonists, indicating that CRH is a downstream effector in this pathway. nih.gov Both α-MSH and γ-MSH have been shown to inhibit the HPA axis activation induced by the inflammatory cytokine Interleukin-1β. researchgate.net

Gonadotropin-Inhibitory Hormone (GnIH): Information regarding the direct interaction between g-Melanotropin and the GnIH system in animal models is not extensively detailed in the provided search results. Further research is needed to elucidate this specific interaction.

Table 2: Summary of Melanocortin System Interactions Interactive data table summarizing key neuropeptide interactions.

Interacting System Key Neuron/Peptide Nature of Interaction with Melanocortin System Primary Outcome
Orexigenic System AgRP/NPY Neurons Antagonistic. AgRP blocks MC3R/MC4R. Increased food intake
Anorexigenic System POMC Neurons Autoregulation. γ-MSH may inhibit POMC neurons via MC3R. Stimulation of food intake
Stress/HPA Axis CRH Neurons Downstream Effector. MSH peptides stimulate CRH release via MC4R. Decreased food intake, HPA axis activation

The melanocortin system has demonstrated significant neuroprotective properties in various models of neuronal injury. While many studies have focused on α-MSH, the broader activation of melanocortin signaling is implicated in these protective effects.

The central melanocortin system is positioned to influence behavior and is integrated with the body's master clock. The suprachiasmatic nucleus (SCN) of the hypothalamus, which governs circadian rhythms, communicates with other hypothalamic nuclei, including the arcuate nucleus (ARC), where POMC neurons reside. nih.gov Lesioning the SCN can disrupt the rhythmic firing of POMC neurons, indicating that their activity is, in part, driven by the master clock. nih.gov

Studies in rats have shown that plasma levels of MSH exhibit a significant 24-hour periodicity, though this rhythm is not in phase with that of corticosterone (B1669441). nih.gov This suggests an intrinsic circadian regulation of the melanocortin system that is distinct from the HPA axis rhythm.

Furthermore, γ-MSH has been shown to influence specific behaviors in animal models. For example, direct administration of γ-MSH into the medial preoptic area of female rats increased lordosis behavior, a key component of sexual receptivity. nih.gov This effect was suggested to be mediated by the MC3R. nih.gov Other studies have observed that γ1-MSH and γ2-MSH can have opposite effects on exploratory behavior in mice. researchgate.net These findings indicate that γ-MSH can modulate complex behaviors beyond feeding and energy balance, though its precise role in coordinating behavioral rhythms requires further investigation.

Peripheral Systemic Actions of this compound in Animal Models

Metabolic Homeostasis

Studies in animal models have demonstrated that melanocortins, including γ-MSH, can influence glucose metabolism and insulin (B600854) sensitivity. researchgate.net The central melanocortin system is a known regulator of energy balance and has been shown to modulate insulin action. jci.org For instance, central administration of α-MSH, a related melanocortin peptide, improves both peripheral and hepatic insulin sensitivity in rats. jci.org Conversely, blocking central melanocortin 3 and 4 receptors (MC3R/MC4R) impairs insulin action, leading to decreased glucose uptake and increased glucose production. jci.orgoup.com

While much of the research has focused on the central actions of melanocortins, there is evidence for peripheral effects as well. oup.com In POMC-null mice, which lack all melanocortins, there is an altered response to insulin-induced hypoglycemia, suggesting a role for peripherally acting MSH peptides in the glucagon-mediated counterregulatory response. oup.com Peripheral administration of an MSH analog in these mice was shown to increase glucagon (B607659) levels. oup.com Furthermore, studies using the melanocortin agonist melanotan II in OLETF rats, a model of type 2 diabetes, demonstrated increased insulin sensitivity and improved glucose tolerance. nih.gov These findings suggest that melanocortins can directly or indirectly influence glucose homeostasis through peripheral mechanisms. The activation of MC5R, for example, has been implicated in glucose uptake in skeletal muscle, a mechanism that appears to be independent of the traditional insulin-mediated pathway. biorxiv.org

The melanocortin system also exerts influence over adipogenesis and lipid metabolism. mdpi.com The sympathetic nervous system, which innervates white adipose tissue (WAT), plays a crucial role in regulating adipocyte lipid metabolism, and central melanocortin pathways can modulate this control. researchgate.net This suggests a link between central melanocortin signaling and peripheral lipid mobilization.

Animal studies have shown that melatonin, a hormone that can influence lipid metabolism, affects the expression of genes related to both lipogenesis and lipolysis in the liver of rats. nih.gov While not a direct study of this compound, this highlights the complex interplay of signaling molecules in regulating lipid balance. Impaired lipid metabolism is a characteristic of several metabolic disorders, and peptide hormones are known to modulate lipid metabolism in peripheral tissues. mdpi.com

Anti-Inflammatory and Immunomodulatory Effects

Gamma-melanotropin and other melanocortin peptides possess potent anti-inflammatory and immunomodulatory properties that are independent of glucocorticoid action. nih.govbohrium.com These effects are mediated through the activation of melanocortin receptors expressed on various immune cells. nih.gov

Melanocortins, including γ-MSH, can significantly modulate the production of inflammatory cytokines. nih.gov In animal models, melanocortin agonists have been shown to attenuate the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in response to inflammatory stimuli like endotoxin. oup.comnih.gov For example, the non-selective melanocortin receptor agonist NDP-MSH reduced the area under the curve for TNF-α, IL-1β, and IL-6 in monkeys challenged with endotoxin. nih.gov Conversely, the administration of a mixed MC3/4-R antagonist, SHU9119, was found to decrease the production of the anti-inflammatory cytokine IL-10, indicating a physiological role for endogenous melanocortins in promoting an anti-inflammatory cytokine environment. oup.comnih.gov

The anti-inflammatory effects of melanocortins are believed to be particularly mediated by the MC3 receptor. oup.com Studies in mice lacking functional MC1 receptors have shown that melanocortin peptides can still exert their anti-inflammatory actions, further pointing to the importance of other melanocortin receptors like MC3R. The mechanism of action often involves the inhibition of the nuclear factor-κB (NF-κB) pathway, a key regulator of pro-inflammatory gene expression. nih.gov

A significant mechanism through which melanocortins exert their anti-inflammatory effects is by activating the cholinergic anti-inflammatory pathway. nih.govunimore.it This pathway involves the vagus nerve, which, when stimulated, releases acetylcholine (B1216132) that binds to α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages and other immune cells. nih.govunimore.it This interaction inhibits the production and release of pro-inflammatory cytokines like TNF-α. nih.govunimore.it

Experimental evidence indicates that central stimulation of melanocortin receptors, particularly MC3/MC4 receptors, can activate this vagal efferent pathway, leading to a systemic anti-inflammatory response. nih.govunimore.it This neuro-immune axis provides a rapid and integrated way for the central nervous system to control peripheral inflammation. nih.gov The protective effects of melanocortin agonists in experimental models of pancreatitis, for instance, have been shown to be mediated through the activation of this cholinergic anti-inflammatory pathway. researchgate.net Vagotomy or blockade of nicotinic receptors abrogates the anti-inflammatory effects of melanocortin agonists in these models, confirming the crucial role of this pathway. researchgate.net

Interactive Data Tables

Table 1: Effects of Melanocortin Agonists on Cytokine Production in Animal Models

AgonistAnimal ModelInflammatory StimulusPro-inflammatory Cytokine(s) AffectedAnti-inflammatory Cytokine(s) AffectedKey Finding
NDP-MSHMonkeyEndotoxin↓ TNF-α, ↓ IL-1β, ↓ IL-6No significant effect on IL-10Attenuated pro-inflammatory cytokine response. nih.gov
d-Trp8-γ-MSHMonkeyEndotoxin↓ IL-6↑ IL-10 (not significant)Decreased the ratio of IL-6 to IL-10, suggesting a shift to an anti-inflammatory profile. nih.gov

Table 2: Role of Melanocortin Receptors in Anti-Inflammatory Responses

Receptor(s)Method of StudyKey Finding
MC3-RUse of mixed MC3/4-R antagonist (SHU9119) in monkeysAntagonist decreased IL-10 response, suggesting a role for MC3-R in modulating anti-inflammatory cytokine release. oup.com
MC1-RStudy in mice with non-functional MC1 receptorsAnti-inflammatory effects of melanocortin peptides were still present, indicating the involvement of other receptors.
MC3/MC4-RCentral administration of agonists/antagonists in ratsActivation of these receptors is linked to the cholinergic anti-inflammatory pathway. nih.govunimore.it

Nociception and Pain Pathways

The melanocortin system, a family of peptides including the melanocyte-stimulating hormones (MSHs), is recognized for its diverse physiological functions, which extend to the modulation of pain transmission and inflammation. nih.gov Research in animal models has sought to elucidate the specific roles of different melanocortins, including γ-melanotropin (gamma-melanocyte stimulating hormone or γ-MSH), in nociceptive pathways. These studies often utilize standardized pain assays, such as the formalin test, to differentiate between acute nociceptive responses and persistent, inflammatory pain. nih.gov

Investigations into the peripheral activity of natural melanocortins have revealed distinct profiles for different forms of γ-MSH in murine models. nih.gov In the formalin test, which induces a biphasic pain response, γ-melanotropins have shown varied efficacy. The first phase represents acute nociception, while the second phase is associated with inflammatory pain mechanisms. nih.gov

Detailed research findings indicate that peripherally administered γ2-MSH produces a significant inhibitory effect on nociceptive behavior during the second phase of the formalin test. nih.gov This suggests a role for γ2-MSH in modulating inflammatory pain. In contrast, γ1-MSH did not demonstrate significant activity in the same assay. nih.gov The antinociceptive effect of γ2-MSH in the inflammatory phase was comparable to that of the non-steroidal anti-inflammatory drug indomethacin, pointing towards a potent anti-inflammatory function for this peptide. nih.gov However, neither form of γ-MSH showed activity in the tail-flick test, a measure of acute thermal pain, suggesting their influence is more specific to pain of an inflammatory nature. nih.gov

The broader melanocortin system is known to interact with various pain-related pathways. For instance, the precursor molecule for melanocortins, pro-opiomelanocortin (POMC), also yields β-endorphin, an endogenous opioid. nih.gov This co-release suggests a complex interplay between the melanocortin and opioid systems in modulating pain. nih.gov While much research has focused on the roles of α-MSH and melanocortin receptors MC1R and MC4R in pain signaling, the distinct actions of γ-MSH highlight the functional specificity within this peptide family. nih.govnih.govnih.gov The antinociceptive effects observed with peptides like γ2-MSH are thought to be linked to a predominant anti-inflammatory role. nih.gov

Research Findings on Melanocortin Activity in the Formalin Test

The following table summarizes the observed effects of subcutaneously administered melanocortins on nociceptive behavior in mice during the two phases of the formalin test.

CompoundPhase 1 (Acute Nociception)Phase 2 (Inflammatory Pain)
γ1-MSH No significant activityNo significant activity
γ2-MSH No significant activityPronounced inhibitory effect
α-MSH Statistically significant inhibitionPronounced inhibitory effect
β-MSH No significant activityPronounced inhibitory effect
HS014 No significant activityPronounced inhibitory effect
Indomethacin No significant activityPronounced inhibitory effect
Data sourced from a study on the peripheral activity of natural melanocortins in pain tests in mice. nih.gov

Regulation of G Melanotropin Expression and Activity

Transcriptional and Post-Translational Regulation of POMC

The synthesis of γ-melanotropin is directly dependent on the cellular mechanisms that control the transcription of the POMC gene and the subsequent post-translational modification of the POMC protein.

Transcriptional Control: The expression of the POMC gene is a complex process governed by a variety of transcription factors and signaling pathways that integrate numerous physiological inputs. nih.govresearchgate.net In the pituitary gland, the terminal differentiation of the two POMC-expressing cell lineages—corticotrophs and melanotrophs—is controlled by the T-box transcription factor Tpit. nih.gov Other key transcription factors, such as those from the Pitx family, are critical for pituitary development and the initial activation of POMC transcription. nih.govresearchgate.net

The rate of POMC transcription is dynamically regulated by hormonal signals. A primary activator is the corticotropin-releasing hormone (CRH) from the hypothalamus, which stimulates POMC transcription in the pituitary. nih.govbioscientifica.com This activation is mediated through signaling pathways, including the cAMP/PKA and MAPK pathways, which converge on nuclear receptors of the Nur family. bioscientifica.comresearchgate.net Conversely, glucocorticoids exert a powerful negative feedback effect, repressing POMC transcription to maintain homeostasis within the hypothalamic-pituitary-adrenal (HPA) axis. nih.govbioscientifica.com This repression is mediated by the glucocorticoid receptor (GR), which can interfere with the activity of activating transcription factors. bioscientifica.com

Table 1: Key Transcriptional Regulators of the POMC Gene

Regulator Type Specific Factor(s) Primary Function
Transcription Factors Tpit, Pitx family, Pax7 Control cell lineage differentiation and activate basal transcription. nih.govresearchgate.net
Hormonal Activators Corticotropin-Releasing Hormone (CRH) Stimulates POMC gene transcription, particularly in the pituitary. bioscientifica.com
Nuclear Receptors Nur family (e.g., Nur77) Mediate CRH-induced transcriptional activation. bioscientifica.comresearchgate.net
Hormonal Repressors Glucocorticoids Mediate negative feedback to suppress POMC transcription. nih.govbioscientifica.com
Other Signaling Mediators STAT3, NF-κB Mediate signals from cytokines and other factors to control transcription. researchgate.net

Post-Translational Processing: Once transcribed and translated, the POMC polypeptide precursor undergoes extensive and tissue-specific post-translational processing to yield up to ten distinct biologically active peptides, including α-, β-, and γ-MSH, adrenocorticotropic hormone (ACTH), and β-endorphin. wikipedia.orgnih.govnih.gov This intricate process involves a series of enzymatic cleavages and modifications. nih.gov

The initial and most critical step is the proteolytic cleavage of the POMC precursor by a family of enzymes known as prohormone convertases (PCs). wikipedia.org The specific array of peptides produced in a given tissue is determined by the complement of convertases expressed.

In the corticotroph cells of the anterior pituitary, prohormone convertase 1 (PC1) is the predominant enzyme. It cleaves POMC into ACTH, β-lipotropin, and the N-terminal fragment that contains the γ-MSH sequence. wikipedia.orgnih.gov Further processing is limited.

In contrast, in hypothalamic neurons and the intermediate lobe of the pituitary, the presence of prohormone convertase 2 (PC2) leads to more extensive processing. nih.govnih.gov PC2 cleaves ACTH further to yield α-MSH and corticotropin-like intermediate lobe peptide (CLIP). nih.gov It also processes the N-terminal fragment and β-lipotropin to generate γ-MSH and β-endorphin, respectively. nih.govresearchgate.net

Following cleavage by the prohormone convertases, other enzymes carry out further modifications that are often essential for the biological activity of the final peptides. These modifications include glycosylation, phosphorylation, and, notably for α-MSH, N-terminal acetylation and C-terminal amidation. nih.govfrontiersin.org

Table 2: Key Enzymes in POMC Post-Translational Processing

Enzyme Abbreviation Function Primary Location of Action
Prohormone Convertase 1 PC1 (or PC1/3) Cleaves POMC into larger peptides like ACTH and β-lipotropin. wikipedia.org Anterior Pituitary, Hypothalamus
Prohormone Convertase 2 PC2 Processes ACTH and other POMC fragments into smaller peptides like α-MSH, γ-MSH, and β-endorphin. nih.govnih.gov Hypothalamus, Intermediate Pituitary
Carboxypeptidase E CPE Trims basic amino acid residues from the C-terminus after PC cleavage. wikipedia.org Secretory Granules
Peptidyl α-amidating monooxygenase PAM Catalyzes the C-terminal amidation of peptides like α-MSH. wikipedia.org Secretory Granules
N-acetyltransferase N-AT Adds an acetyl group to the N-terminus of peptides like α-MSH and β-endorphin. wikipedia.orgnih.gov Secretory Granules

Feedback Mechanisms within the Melanocortin System

The melanocortin system is regulated by sophisticated feedback mechanisms to ensure tight control over its activity. This includes both long-loop feedback from peripheral hormones and short-loop or ultrashort-loop feedback within the central nervous system.

The most well-established long-loop feedback is the aforementioned suppression of POMC gene transcription by glucocorticoids from the adrenal cortex. bioscientifica.com In the context of energy homeostasis, hormones like leptin (from adipose tissue) and insulin (B600854) stimulate POMC neurons, while ghrelin (from the stomach) has an inhibitory effect, thereby regulating the production of anorexigenic melanocortins. frontiersin.org

Within the central nervous system, evidence points to an "ultrashort" autoinhibitory feedback loop. nih.gov POMC neurons in the arcuate nucleus of the hypothalamus express melanocortin 3 receptors (MC3R). nih.govresearchgate.net Melanocortin peptides released from these same neurons can act on these presynaptic and postsynaptic MC3Rs to reduce neuronal activity, thereby self-limiting their own firing and peptide release. nih.gov

Influence of Environmental and Physiological States on g-Melanotropin Dynamics

The expression and activity of melanotropins are highly responsive to both external environmental cues and internal physiological conditions.

Environmental Influences: The most prominent environmental regulator of the melanocortin system is ultraviolet (UV) radiation. In the skin, UV exposure stimulates keratinocytes to increase the expression of the POMC gene and subsequent production and release of POMC-derived peptides, including α-MSH and ACTH. researchgate.netnih.gov This locally produced α-MSH then acts on melanocortin 1 receptors (MC1R) on neighboring melanocytes to stimulate the production of melanin (B1238610), leading to skin tanning, which serves a photoprotective function. yourhormones.infobritannica.com

Physiological States: A wide range of physiological states can modulate the activity of the central and peripheral melanocortin systems.

Energy Homeostasis: The central melanocortin system, particularly in the hypothalamus, is a critical regulator of energy balance. frontiersin.org In states of energy surplus, signaled by high levels of leptin and insulin, POMC neurons are activated, leading to the release of α-MSH, which acts on MC4R to suppress appetite and increase energy expenditure. nih.govyourhormones.info Conversely, during fasting or energy deficit, POMC neuronal activity is reduced. nih.gov

Stress: The HPA axis, which is central to the stress response, is initiated by the release of ACTH, a product of POMC cleavage. Stressful stimuli trigger the release of CRH, leading to increased POMC transcription and the secretion of ACTH and other POMC-derived peptides. frontiersin.org

Inflammation and Immune Response: Melanocortin peptides, particularly α-MSH and ACTH, possess potent anti-inflammatory properties. yourhormones.infofrontiersin.org During an inflammatory response, local or systemic production of these peptides can be upregulated. They act on melanocortin receptors on various immune cells to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby modulating the immune response. frontiersin.org


Research Methodologies and Animal Models for G Melanotropin Studies

In Vitro Cellular and Molecular Assays

In vitro assays are fundamental for dissecting the specific molecular mechanisms of g-melanotropin action at the cellular level. These assays provide controlled environments to study receptor binding, signal transduction pathways, and functional cellular responses.

Receptor binding assays are crucial for determining the affinity of this compound and its analogues for various melanocortin receptors (MCRs). These assays often utilize radiolabeled ligands to compete with unlabeled this compound, allowing for the calculation of binding affinities (IC50 values). Studies have shown that this compound peptides, particularly γ1-MSH, exhibit a high affinity for the melanocortin-3 receptor (MC3R) thermofisher.com. The relative binding affinities of different melanocortins at the human MC1R have been determined, with the order being α-MSH = ACTH > β-MSH > γ-MSH nih.gov.

Upon binding to its receptor, this compound activates intracellular signaling cascades. A primary signaling pathway for MCRs involves the activation of adenylyl cyclase, leading to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) researchgate.net. The potency of this compound in stimulating cAMP production is a key measure of its agonist activity. It has been demonstrated that γ-MSH can stimulate cAMP formation in human melanocytes, although its effect is more transient compared to α-MSH nih.gov. In GH3 pituitary cells, low nanomolar concentrations of γ-MSH have been shown to increase intracellular cAMP levels nih.gov.

In addition to cAMP, changes in intracellular calcium ion (Ca2+) concentrations are another important second messenger system. Studies have shown that γ3-MSH can induce a sustained increase in intracellular free calcium levels in a subpopulation of pituitary cells nih.gov. This effect can be blocked by antagonists of the MC3R and MC4R in some, but not all, responsive cells, suggesting the involvement of other receptors as well nih.gov. In the GH3 cell line, low picomolar doses of γ3-MSH were also found to increase intracellular Ca2+ nih.gov.

Assay TypeCell/SystemLigand(s)Key FindingsReference(s)
Receptor Binding Human Melanocytes (MC1R)α-MSH, ACTH, β-MSH, γ-MSHOrder of affinity: α-MSH = ACTH > β-MSH > γ-MSH. nih.gov
cAMP Accumulation Human Melanocytesγ-MSHStimulated cAMP formation, but the effect was transient compared to α-MSH. nih.gov
cAMP Accumulation GH3 Pituitary Cellsγ-MSHLow nanomolar doses increased intracellular cAMP levels. nih.gov
Ca2+ Flux Pituitary Cellsγ3-MSHInduced a sustained increase in intracellular free calcium. nih.gov
Ca2+ Flux GH3 Pituitary Cellsγ3-MSHLow picomolar doses increased intracellular Ca2+. nih.gov

Cell-based functional assays provide a platform to observe the physiological consequences of this compound receptor activation. These can range from measuring changes in cell proliferation and gene expression to utilizing sophisticated reporter gene systems. For instance, in human melanocytes, while γ-MSH was found to stimulate cAMP formation, it did not significantly affect proliferation or melanogenesis, unlike α-MSH and ACTH nih.gov.

Reporter gene assays are powerful tools for studying the activation of specific signaling pathways. These systems typically involve genetically engineering cells to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling molecule, such as cAMP. When this compound activates its receptor and leads to an increase in cAMP, the corresponding promoter is activated, driving the expression of the reporter gene, which can then be easily quantified. Such assays are instrumental in high-throughput screening of this compound analogues for agonist or antagonist activity at specific MCRs.

To understand the downstream effects of this compound signaling, researchers employ various techniques to analyze changes in gene and protein expression. Quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure changes in the mRNA levels of target genes following treatment with this compound. For example, a stable analogue of γ2-MSH was shown to cause a reduction in the expression of serum- and glucocorticoid-induced kinase 1 (sgk1) and the alpha subunit of the epithelial sodium channel (ENaC) in a murine inner medullary collecting duct cell line nih.gov.

Protein analysis techniques, such as Western blotting, can then confirm whether these changes in gene expression translate to altered protein levels. Furthermore, studies on the broader melanocortin system have investigated the effects of MSH peptides on protein phosphorylation, a key mechanism of signal transduction. For instance, α-MSH has been shown to induce changes in the phosphorylation of specific proteins in melanoma cells, an effect that is mediated by cAMP nih.gov. While specific studies on this compound's direct effects on protein phosphorylation are less common, it is a critical area for future investigation to fully elucidate its signaling pathways.

In Vivo Animal Models

In vivo animal models are indispensable for understanding the complex physiological and behavioral effects of this compound in a whole-organism context. These models include genetically modified animals and pharmacological studies using specific agonists and antagonists.

Genetically engineered mouse models, particularly knockout and transgenic mice, have been pivotal in elucidating the functions of the melanocortin system. Mice with a targeted deletion of the MC3R gene (MC3R knockout mice) have been instrumental in studying the physiological roles of this receptor, for which this compound is a key ligand. These mice have been reported to exhibit a unique metabolic syndrome characterized by increased fat mass and reduced lean body mass nih.gov. Studies in MC3R knockout mice have helped to dissect the specific contributions of this receptor to energy homeostasis, separate from the functions of the MC4R nih.gov.

Transgenic mouse models, where a specific gene is overexpressed or a reporter gene is expressed under the control of a specific promoter, are also valuable tools. For example, transgenic mice expressing green fluorescent protein (GFP) under the control of the MC4R promoter have been generated to map the distribution and study the function of MC4R-expressing neurons nih.gov. While not directly focused on this compound, these models provide insights into the neural circuits where this compound may act.

Model TypeGene ModifiedKey Phenotype/FindingRelevance to this compoundReference(s)
Knockout Mouse MC3RIncreased fat mass, reduced lean body mass.Elucidates the function of a primary receptor for this compound. nih.gov
Transgenic Mouse MC4R-GFPAllows for visualization and study of MC4R-expressing neurons.Provides a tool to investigate the neural circuits potentially modulated by this compound. nih.gov

Pharmacological studies in animal models involve the administration of synthetic agonists and antagonists to mimic or block the effects of endogenous this compound. The use of γ-MSH analogues has been central to investigating the role of the MC3R in various physiological processes, including cardiovascular function nih.gov.

The development of selective antagonists for the melanocortin receptors has been crucial for differentiating the effects mediated by different receptor subtypes. For example, the compound SHU9119, which acts as an antagonist at both MC3R and MC4R, has been used to block the effects of γ-MSH in vivo promega.com. In studies of the hypothalamic-pituitary-adrenal axis, the inhibitory effect of γ-MSH on IL-1β-induced corticosterone (B1669441) release was blocked by SHU9119 conicet.gov.ar. The use of more selective antagonists, when available, allows for a more precise determination of the receptor subtype responsible for a particular physiological response. These pharmacological tools, often used in conjunction with genetically modified animal models, provide a powerful approach to unraveling the in vivo functions of this compound.

Peptide Synthesis and Analog Development for Research Probes

The study of γ-melanotropin's physiological roles relies heavily on the availability of the peptide and its synthetic analogs. These peptides are typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. researchgate.net This technique facilitates the production of highly pure peptides and enables the incorporation of unnatural amino acids, fluorescent labels, or other modifications.

The development of γ-melanotropin analogs is a key strategy for creating research probes with improved properties compared to the native peptide. The goals of analog development include:

Enhanced Receptor Selectivity: Modifying the peptide sequence to increase its binding affinity for a specific melanocortin receptor subtype (e.g., MC3R) over others. nih.gov

Increased Potency: Creating analogs that elicit a biological response at lower concentrations than the native peptide.

Improved Metabolic Stability: Engineering peptides that are resistant to degradation by proteases, thus prolonging their half-life in biological systems. nih.govnih.gov

Agonist versus Antagonist Activity: Designing analogs that can either activate (agonist) or block (antagonist) melanocortin receptors to probe their function. nih.gov

These synthetic analogs serve as invaluable tools for dissecting the complex pharmacology of the melanocortin system.

Structure-activity relationship (SAR) studies are fundamental to the development of potent and selective γ-melanotropin analogs. These studies involve systematically modifying the amino acid sequence of the peptide and evaluating how these changes affect its biological activity, such as receptor binding affinity and functional potency. researchgate.netmdpi.com

For γ-melanotropin, SAR studies have focused on identifying the key amino acid residues and structural motifs responsible for its interaction with melanocortin receptors. For example, a D-amino acid scan of the γ-MSH sequence revealed the importance of position 8 for MC3R selectivity. nih.gov Other modifications, such as the placement of a bulky hydrophobic norleucine (Nle) residue, have led to the development of potent MC3R/MC5R antagonists. nih.gov

Cyclization is another common strategy explored in SAR studies to create conformationally constrained analogs. By linking different parts of the peptide chain, researchers can stabilize a specific three-dimensional structure that may have enhanced receptor affinity and selectivity. nih.gov These systematic investigations provide a blueprint for the rational design of novel research tools to explore the physiological functions of γ-melanotropin.

γ-Melanotropin AnalogModificationEffect on Receptor Activity
Ac-NDP-γ-MSH-NH₂Linear peptide analogNonselective superagonist. nih.gov
PB-II-94Linear peptide analog with D-Nal(2') substitutionPotent hMC3R/hMC5R antagonist and hMC4R agonist. nih.gov
Analog 15 (c[CO-(CH₂)₂-CO-Nle-D-Nal(2')-Arg-Trp-Lys]-NH₂)Cyclic analog with Nle substitutionhMC3R/hMC5R antagonist. nih.gov
BL3020-17Backbone cyclic peptideImproved biological activity towards mMC4R. nih.govnih.gov

A significant challenge in using native peptides like γ-melanotropin for in vivo research is their rapid degradation by proteases, leading to a short biological half-life. To overcome this limitation, researchers develop analogs with enhanced metabolic stability and proteolytic resistance. nih.govnih.gov

Several strategies are employed to increase the stability of γ-melanotropin analogs:

N-methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone can sterically hinder the approach of proteases without drastically altering the peptide's conformation. nih.govnih.gov While this modification can increase stability, it may also decrease biological activity. nih.gov

Backbone Cyclization (BC): Creating a cyclic structure within the peptide's backbone can make it less accessible to proteolytic enzymes. nih.govnih.gov

Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers at specific positions can prevent recognition by proteases, which are typically specific for L-amino acids.

Use of Unnatural Amino Acids: The inclusion of amino acids not commonly found in proteins can also confer resistance to enzymatic degradation.

The metabolic stability of these analogs is often assessed in vitro using models such as brush border membrane vesicles (BBMV), which contain peptidases found in the intestine. nih.gov The development of metabolically stable analogs is crucial for conducting meaningful in vivo studies where a sustained biological effect is required.

Modification StrategyMechanism of Increased StabilityPotential Impact on Activity
N-methylationSteric hindrance of proteolytic enzymes. nih.govnih.govCan decrease biological activity and selectivity. nih.gov
Backbone CyclizationReduces conformational flexibility and accessibility to proteases. nih.govnih.govCan enhance or alter receptor selectivity and activity.
D-amino acid substitutionPeptide bond is not recognized by proteases.Can influence peptide conformation and receptor interaction.
Incorporation of unnatural amino acidsResistance to enzymatic cleavage.Depends on the specific amino acid and its position.

Emerging Research Areas and Future Directions for γ Melanotropin

The field of melanocortin research is continuously evolving, with γ-melanotropin (gamma-melanocyte-stimulating hormone, γ-MSH) emerging as a peptide with significant, yet not fully understood, physiological roles. Derived from the pro-opiomelanocortin (POMC) precursor protein, γ-MSH is drawing increasing interest for its functions beyond pigmentation. wikipedia.orgnih.gov Current investigations are focused on unraveling its complex involvement in neurological signaling, its impact on various peripheral organs, and the development of sophisticated tools to study its pathways.

Q & A

Q. What are the validated methods for identifying g-Melanotropin in biological samples, and how do their sensitivities compare?

To detect this compound, researchers commonly use radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA) . These methods require antibody specificity validation against cross-reactive peptides (e.g., α-MSH or ACTH) to avoid false positives. Sensitivity comparisons should include limits of detection (LOD) and inter-assay variability metrics. For example, a study comparing RIA and ELISA for α-MSH reported LODs of 0.5 pg/mL and 1.2 pg/mL, respectively, with cross-reactivity <5% for ACTH .

Q. How do researchers design in vitro assays to evaluate this compound’s receptor binding affinity?

Use radioligand displacement assays with cell lines expressing melanocortin receptors (MC1R-MC5R). Key steps:

  • Saturate receptors with a labeled ligand (e.g., ¹²⁵I-NDP-MSH).
  • Incubate with increasing concentrations of this compound.
  • Calculate IC₅₀ values and convert to Ki using the Cheng-Prusoff equation. Validate results with Schild regression analysis to confirm competitive antagonism .

Advanced Research Questions

Q. How can contradictory findings in this compound’s structure-activity relationships (SAR) be resolved?

Contradictions often arise from variations in peptide conformation (e.g., α-helix vs. random coil) or assay conditions. Mitigation strategies:

  • Standardize experimental parameters (pH, temperature, solvent composition).
  • Use NMR spectroscopy or X-ray crystallography to resolve 3D structures.
  • Apply molecular dynamics simulations to model receptor-peptide interactions under physiological conditions . Example: Discrepancies in MC1R binding affinity for this compound analogs were resolved by confirming β-turn stabilization via D-amino acid substitutions .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Use non-linear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism.

  • Report EC₅₀/ED₅₀ values with 95% confidence intervals.
  • For non-normal distributions, apply robust regression or bootstrapping . Address outliers using Grubbs’ test or ROUT method (Q=1%) .

Q. How should researchers address conflicting in vivo vs. in vitro efficacy results for this compound analogs?

Discrepancies may stem from pharmacokinetic factors (e.g., peptide degradation) or tissue-specific receptor expression. Solutions:

  • Conduct pharmacokinetic profiling (plasma half-life, tissue distribution).
  • Use conditional knockout models to isolate receptor subtypes.
  • Validate findings with ex vivo organ bath assays to bridge in vitro and in vivo data .

Methodological Guidance

Q. What criteria should guide the selection of animal models for this compound studies?

Prioritize models with:

  • Physiological relevance : Species expressing conserved melanocortin receptors (e.g., rodents for MC1R/MC3R studies).
  • Genetic tractability : CRISPR-edited models for receptor subtype analysis.
  • Ethical compliance : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments .

Q. How can researchers optimize peptide stability in this compound formulations?

Strategies include:

  • Cyclization : Introducing disulfide bonds to reduce enzymatic cleavage.
  • PEGylation : Covalent attachment of polyethylene glycol to enhance half-life.
  • Lyophilization : Stabilize peptides in solid-state with cryoprotectants (e.g., trehalose). Validate stability via HPLC-MS and accelerated degradation studies (40°C/75% RH for 4 weeks) .

Data Interpretation and Validation

Q. What steps ensure reproducibility in this compound receptor signaling studies?

  • Assay standardization : Use internal controls (e.g., reference agonists like NDP-MSH).
  • Data transparency : Share raw cAMP accumulation or calcium flux datasets in public repositories (e.g., Zenodo).
  • Multicenter validation : Collaborate with independent labs to confirm key findings .

Q. How to resolve discrepancies between mRNA and protein expression of melanocortin receptors in target tissues?

  • Perform ribosome profiling to assess translational efficiency.
  • Use immunohistochemistry with validated antibodies (e.g., pre-adsorption controls).
  • Analyze post-transcriptional regulation (e.g., miRNA targeting) via RNA-protein pull-down assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.